4-Fluorophenylacetyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves halogenation, cross-coupling reactions, or substitution reactions. For instance, 4-fluorobenzenesulfonyl chloride is used as an activating agent for the covalent attachment of biologicals to solid supports, indicating that similar compounds like 4-fluorophenylacetyl chloride could potentially be used in bioconjugation applications . The synthesis of 4-phenylthiobenzyl chloride from 4-fluorobenzaldehyde through substitution and chlorination reactions suggests that 4-fluorophenylacetyl chloride could be synthesized through similar halogenation strategies .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be determined using techniques such as X-ray diffraction and electron diffraction. For example, the crystal and molecular structure of tetrakis(4-fluorophenylisonitrile)rhodium(I) chloride hydrate was determined using X-ray diffraction, showing a triclinic crystal structure . Similarly, the molecular structure of gaseous 4-fluoro-2',4',6'-trimethylbiphenyl was determined by electron diffraction . These methods could be applied to determine the molecular structure of 4-fluorophenylacetyl chloride.
Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions. The reactivity of the fluorine atom can influence the outcome of these reactions. For example, 4-fluorocatechol is synthesized through esterification, rearrangement, and oxidation reactions, demonstrating the reactivity of the fluorine atom in directing synthetic pathways . The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves reactions with ammonium acetate in acetic acid, indicating that 4-fluorophenylacetyl chloride might also undergo nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of the fluorine atom. The thermal characterization of 4-fluorobenzyltriphenylphosphonium chloride shows that it undergoes single-stage decomposition, which could be relevant for understanding the thermal stability of 4-fluorophenylacetyl chloride . The chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation highlights the importance of controlling positional isomers in the synthesis of fluorinated compounds, which is also applicable to the synthesis of 4-fluorophenylacetyl chloride .
Scientific Research Applications
1. Biologicals Attachment to Solid Supports
Chang et al. (1992) describe the use of 4-fluorobenzenesulfonyl chloride, a compound related to 4-fluorophenylacetyl chloride, as an activating agent for covalent attachment of biological substances to solid supports. This method is particularly useful for attaching enzymes, antibodies, and other biologicals to functionalized microspheres, beads, or fibers, maintaining their biological function. This approach has potential therapeutic applications, including bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).
2. Genetically Encoded Fluorescent Amino Acids
Summerer et al. (2006) developed a method for biosynthetically incorporating a low-molecular-weight fluorophore into proteins using genetically encoded fluorescent amino acids. This technique, using compounds like 4-fluorophenylacetyl chloride, enables the study of protein structure, dynamics, and interactions in vitro and in vivo, enhancing biochemical and cellular studies of protein function (Summerer et al., 2006).
3. Synthesis and Characterization of Complexes
Karipcin and Arabali (2006) researched the synthesis of new ketooximes and their complexes, starting with reactions involving chloroacetyl chloride, which is structurally similar to 4-fluorophenylacetyl chloride. Their work contributes to the understanding of bidentate ligand properties in metal complexes, useful in various chemical and pharmaceutical applications (Karipcin & Arabali, 2006).
4. Fluorescent Probes for Ion Detection
Nie et al. (2020) utilized nitrogen-fluorine co-doped carbon nanodots synthesized using 4-fluorophthalic acid (related to 4-fluorophenylacetyl chloride) as fluorescent probes for detecting hypochlorite ions in aqueous media. This method is significant for environmental monitoring and the detection of pollutants (Nie et al., 2020).
5. Synthesis of Fluorescent Dyes
Lavis (2017) discusses the development of small-molecule fluorophores, such as fluorescein and rhodamine derivatives, for biochemical and biological research. The application of compounds like 4-fluorophenylacetyl chloride in this field enables the creation of sophisticated fluorescent dyes, enhancing experimental techniques in biology and chemistry (Lavis, 2017).
Safety And Hazards
4-Fluorophenylacetyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is toxic if inhaled and reacts violently with water . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-fluorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOJFYRPBYGHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395835 | |
Record name | 4-Fluorophenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenylacetyl chloride | |
CAS RN |
459-04-1 | |
Record name | 2-(4-Fluorophenyl)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorophenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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